N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H22N4O6S and its molecular weight is 494.52. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
One study focuses on the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, examining its conformational analysis and developing unified pharmacophore models for CB1 receptor ligands. This research could suggest potential applications in understanding receptor-ligand interactions and designing receptor-specific drugs (Shim et al., 2002).
Synthesis and Transformations
Several studies describe the synthesis and chemical transformations of pyrazole and furan derivatives, which are important for the development of new chemical entities with potential therapeutic applications. These include the synthesis of novel pyrazolo[4,3-g][1,3]benzothiazoles and their transformations, which could be relevant for the design of compounds with specific biological activities (El’chaninov et al., 2018).
Cross-Coupling Reactions
Research on Pd-catalyzed cross-coupling to deliver aromatic thioethers using Na2S2O3 as a sulfurating reagent opens avenues for the synthesis of compounds with potential pharmacological properties. The study demonstrates an environmentally friendly approach to synthesizing sulfur-containing heterocycles, which are common in drug molecules (Qiao et al., 2014).
Crystal Structure Analysis
Crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives provide essential data for understanding the molecular conformation, intermolecular interactions, and potential binding modes of these compounds, which are crucial for drug design and development processes (Kumara et al., 2017).
Virtual Screening and Pharmacological Evaluation
Virtual screening targeting the urokinase receptor and subsequent biochemical and cell-based studies highlight the process of identifying lead compounds for therapeutic use. This approach exemplifies how computational tools and experimental validation can accelerate the discovery of new drugs with specific target activities (Wang et al., 2011).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-14-22-17(24(29)25-11-15-4-5-20-21(9-15)34-13-33-20)10-18(19-3-2-7-32-19)26-23(22)28(27-14)16-6-8-35(30,31)12-16/h2-5,7,9-10,16H,6,8,11-13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRXRQGZNHIEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC5=C(C=C4)OCO5)C6CCS(=O)(=O)C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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